N-(2-Chlorophenyl)cinnamamide
CAS No.: 73108-79-9
Cat. No.: VC2420919
Molecular Formula: C15H12ClNO
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73108-79-9 |
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Molecular Formula | C15H12ClNO |
Molecular Weight | 257.71 g/mol |
IUPAC Name | (E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide |
Standard InChI | InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ |
Standard InChI Key | FKLXMLNUDVRAJG-ZHACJKMWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl |
SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Identification
N-(2-Chlorophenyl)cinnamamide (CAS: 73108-79-9) is an organic compound characterized by a cinnamamide structure, which consists of a cinnamic acid derivative linked to an amine group. The distinctive feature of this molecule is the chlorine atom positioned at the ortho (2-) position of the phenyl ring. This strategic positioning contributes significantly to the compound's physical, chemical, and potentially biological properties.
Nomenclature and Chemical Identity
The compound is known by several synonyms in scientific literature and chemical databases:
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2'-CHLOROCINNAMANILIDE
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N-(2-chlorophenyl)-3-phenyl-2-Propenamide
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N-(2-chlorophenyl)-3-phenylprop-2-enamide
The molecular formula of N-(2-Chlorophenyl)cinnamamide is C₁₅H₁₂ClNO, corresponding to a molecular weight of 257.71 g/mol . The compound contains an α,β-unsaturated carbonyl structure, which is a key functional group that influences its chemical reactivity and potential biological activities.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-(2-Chlorophenyl)cinnamamide is essential for predicting its behavior in various experimental and applied contexts.
Physical Properties
N-(2-Chlorophenyl)cinnamamide exhibits specific physical characteristics that distinguish it from related compounds:
Property | Value | Method |
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Melting Point | 136-137 °C | Experimental |
Boiling Point | 453.2±45.0 °C | Predicted |
Density | 1.267±0.06 g/cm³ | Predicted |
Appearance | Not specified | - |
Solubility | Not explicitly stated | - |
Table 1: Physical properties of N-(2-Chlorophenyl)cinnamamide
Chemical Properties
The chemical reactivity of N-(2-Chlorophenyl)cinnamamide is largely influenced by its structural components:
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The compound has a predicted pKa value of approximately 13.05, indicating its acid-base behavior
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The α,β-unsaturated carbonyl group functions as a Michael acceptor, making it potentially reactive toward nucleophiles
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The ortho-chloro substitution on the phenyl ring influences electron distribution and thereby affects reactivity patterns
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The amide bond provides stability while also offering hydrogen bonding capabilities
The presence of the chlorine atom at the ortho position of the phenyl ring affects the electron density distribution within the molecule, potentially influencing its reactivity compared to other cinnamamide derivatives.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for the development of optimized derivatives with enhanced properties.
Influence of Substituents
Research on related cinnamamide derivatives has revealed important structure-activity relationships:
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Position of Substitution: The position of substituents on the phenyl ring significantly influences biological activity. The ortho-chloro substitution in N-(2-Chlorophenyl)cinnamamide likely confers specific activity profiles distinct from para- or meta-substituted analogs
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Electronic Effects: Electron-withdrawing groups on cinnamamides have been reported to increase Nrf2 transcriptional activity compared to unsubstituted analogs
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Lipophilicity: The presence of the chlorine atom increases the compound's lipophilicity, potentially affecting cell membrane permeability and bioavailability
Structural Comparisons
Compound | Structural Differences | Potential Impact on Activity |
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N-(2-Chlorophenyl)cinnamamide | Chlorine at ortho position | Specific steric and electronic effects |
N-(4-Chlorophenyl)cinnamamide | Chlorine at para position | Different electronic distribution and binding properties |
N-Phenyl cinnamamide | No chlorine substitution | Baseline activity for comparison |
N-(4-Bromophenyl)-N-methylcinnamamide | Bromine at para position plus N-methyl | Different binding profile and potentially increased lipophilicity |
Table 2: Structural comparison of N-(2-Chlorophenyl)cinnamamide with related compounds
Current Research Status and Future Directions
Research on N-(2-Chlorophenyl)cinnamamide remains in preliminary stages, with several important areas requiring further investigation.
Knowledge Gaps
Despite the potential biological activities, several knowledge gaps exist:
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Comprehensive Mechanistic Studies: The exact mechanism of action of N-(2-Chlorophenyl)cinnamamide requires further elucidation
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Structure-Activity Optimization: Systematic studies comparing various substitution patterns could help identify optimal derivatives
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In Vivo Efficacy and Safety: Animal studies to establish efficacy and safety profiles remain to be conducted
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Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion characteristics need investigation
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